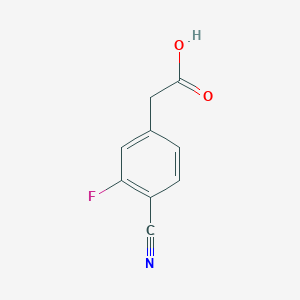

2-(4-Cyano-3-fluorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyano-3-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYMMXTVNSUGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Cyano-3-fluorophenyl)acetic acid synthesis pathway

An In-depth Technical Guide on the Synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid

Abstract

This compound is a valuable substituted phenylacetic acid derivative, serving as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring fluoro and cyano groups, allows for diverse chemical modifications, making it a key intermediate in drug discovery pipelines. This technical guide provides a detailed examination of the most efficient and industrially viable synthesis pathway for this compound. The core strategy involves a three-step sequence starting from 3-fluoro-4-methylbenzonitrile: benzylic bromination, nucleophilic cyanation, and subsequent nitrile hydrolysis. This document offers in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, and a comparative analysis with alternative synthetic routes. The content is tailored for researchers, chemists, and drug development professionals, providing the authoritative grounding and practical insights required for successful synthesis.

Introduction to this compound

This compound, with the CAS Number 1261791-33-6, is an organic compound whose strategic importance is derived from its utility as a versatile chemical intermediate.[1] Phenylacetic acid derivatives are a well-established class of intermediates in the synthesis of active pharmaceutical ingredients (APIs), and the specific functional groups on this molecule offer multiple reaction handles for constructing more complex molecular architectures.[2]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 1261791-33-6[1] |

The presence of the fluorine atom can enhance metabolic stability and binding affinity of a final drug product, while the nitrile (cyano) group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Primary Synthesis Pathway: The Benzyl Cyanide Route

The most robust and widely adopted pathway for synthesizing this compound is a three-step process. This route is favored for its reliance on well-understood reactions, accessible starting materials, and amenability to scale-up.

Strategic Overview

The synthesis commences with 3-fluoro-4-methylbenzonitrile. The strategy is to first functionalize the benzylic methyl group, convert it into a phenylacetonitrile intermediate, and finally hydrolyze the terminal nitrile to the desired carboxylic acid. This approach isolates the two nitrile groups by their chemical nature—one aromatic, one aliphatic—allowing for selective hydrolysis of the aliphatic nitrile in the final step.

Pathway Visualization

The logical flow of the primary synthesis pathway is illustrated below.

Sources

Physicochemical properties of 2-(4-Cyano-3-fluorophenyl)acetic acid

An In-depth Technical Guide to 2-(4-Cyano-3-fluorophenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1097871-99-2), a key fluorinated building block in modern organic synthesis and medicinal chemistry. The document details its core physicochemical properties, spectroscopic characterization, and a representative synthetic pathway. Emphasis is placed on its strategic importance in drug discovery as a versatile intermediate for creating complex molecular architectures. This guide includes detailed, field-proven experimental protocols for property determination and analytical characterization, designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is a substituted phenylacetic acid derivative. Its structure is characterized by a phenyl ring functionalized with a cyano group, a fluorine atom, and an acetic acid moiety. The strategic placement of the electron-withdrawing cyano and fluoro groups significantly influences the molecule's electronic properties and reactivity, making it a valuable and versatile intermediate.

In the context of drug discovery, fluorinated organic compounds are of paramount importance. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate[1]. Phenylacetic acid scaffolds are themselves prevalent in a range of pharmaceuticals[2][3]. The combination of these features makes this compound a high-value precursor for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and targeted therapies[4].

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems, guiding reaction setup, purification, formulation, and pharmacokinetic modeling.

| Property | Value | Source |

| CAS Number | 1097871-99-2 | [5][6][7] |

| Molecular Formula | C₉H₆FNO₂ | [5][6] |

| Molecular Weight | 179.15 g/mol | [5][6][7] |

| Appearance | Typically a solid at room temperature. | [8] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Boiling Point | 345.6 ± 32.0 °C at 760 mmHg | [5] |

| Flash Point | 162.8 ± 25.1 °C | [5] |

| Partition Coefficient (LogP) | 0.79 | [5] |

| Acidity (pKa) | Predicted to be < 4.3. The unsubstituted phenylacetic acid has a pKa of ~4.3. The strong electron-withdrawing effects of the ortho-fluoro and para-cyano substituents stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid proton. | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and THF. Sparingly soluble in water but readily soluble in aqueous base (e.g., NaOH, NaHCO₃) due to salt formation. Similar compounds like 4-fluorophenylacetic acid are moderately soluble in polar solvents.[9] | N/A |

| Storage Conditions | Store at room temperature in a dry, tightly sealed container.[6] | N/A |

Synthesis and Chemical Reactivity

Phenylacetic acids are important intermediates in the synthesis of various pharmaceuticals.[2] The synthesis of this compound can be achieved through multi-step sequences common in organic chemistry. A representative and logical pathway involves the hydrolysis of a corresponding phenylacetonitrile precursor. This precursor can be prepared from a commercially available halobenzene via nucleophilic substitution or cross-coupling reactions.

The diagram below illustrates a generalized workflow for its synthesis, which provides a robust and scalable route.

Caption: A representative synthetic workflow for this compound.

The primary reactive center is the carboxylic acid group, which can readily undergo esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), or reduction to the corresponding alcohol. This versatility allows its incorporation into a wide variety of larger, more complex molecules.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. This is achieved through a combination of spectroscopic and chromatographic techniques. While a specific spectrum for this compound is not publicly available, the expected characteristics can be expertly inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show a singlet for the two benzylic protons (-CH₂-) around 3.7 ppm. The aromatic region (7.5-8.0 ppm) would display a complex multiplet pattern for the three aromatic protons, with couplings observed between them and to the fluorine atom. A very broad singlet corresponding to the carboxylic acid proton (-COOH) would be visible far downfield (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for all 9 carbons. Key signals would include the carboxylic carbon (~175 ppm), the nitrile carbon (~115 ppm), and the benzylic carbon (~40 ppm). The aromatic carbons would appear in the 110-140 ppm range, with their chemical shifts influenced by the attached substituents. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be observable, providing definitive structural information.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands would be observed for:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.[10]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ group appear just below 3000 cm⁻¹.[10]

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[10]

-

C-F Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to approximately 178.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reversed-phase method would be most appropriate. Isomers of fluorophenylacetic acid can be effectively separated and quantified using such methods, which are often compatible with mass spectrometry.[11]

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for constructing biologically active molecules. The cyano and fluoro substituents are not merely passive functional groups; they are key modulators of a molecule's properties.

Caption: Role as a key intermediate in the synthesis of diverse therapeutic scaffolds.

-

Rationale for Use: The cyano group can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid. The fluorine atom enhances metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability. This strategic functionalization makes the scaffold ideal for designing molecules that interact with specific biological targets. It serves as a vital building block for creating libraries of compounds for drug discovery screening.[4]

Experimental Protocols

The following protocols are provided as self-validating systems, incorporating system suitability and quality control steps to ensure data integrity.

Protocol: Determination of Melting Range (USP <741> Method)

-

Principle: The melting range is a key indicator of purity. This protocol uses a calibrated digital melting point apparatus.

-

Instrumentation: Digital melting point apparatus (e.g., Mettler Toledo MP70).

-

Procedure:

-

Calibration Check: Before analysis, verify the apparatus's temperature accuracy using at least two USP Melting Point Reference Standards that bracket the expected melting range of the sample. The measured values must be within the certified range of the standards.

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Pack the sample into a capillary tube to a height of 2-4 mm.

-

Measurement: Place the capillary tube in the apparatus. Set the starting temperature to 10°C below the expected melting point and a heating ramp rate of 1°C/minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2. A narrow range (< 2°C) is indicative of high purity.

-

Protocol: Purity Determination by Reversed-Phase HPLC

-

Principle: This method separates the target compound from impurities based on polarity. Purity is determined by the relative area of the main peak.

-

Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Workflow:

Caption: A self-validating workflow for HPLC purity analysis.

-

Acceptance Criteria (System Suitability): The relative standard deviation (RSD) of the peak area from five replicate injections of the standard must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. If criteria are not met, the system must be investigated and rectified before proceeding.

Conclusion

This compound is a strategically important chemical entity whose value is derived from the unique combination of its functional groups. Its well-defined physicochemical properties and versatile reactivity make it an indispensable building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. The robust analytical methods and synthetic strategies outlined in this guide provide a solid foundation for its effective use in research and development, empowering scientists to construct the complex molecules needed to address modern therapeutic challenges.

References

-

PubChem. (n.d.). 2-(4-Cyano-2-fluorophenyl)acetic acid. Retrieved from [Link]

- Google Patents. (2020). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

- Google Patents. (2001). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

- Google Patents. (2015). Preparation method of 2,4,5-trifluoro phenylacetic acid.

-

Solubility of Things. (n.d.). 4-Fluorophenylacetic acid. Retrieved from [Link]

-

International Journal of ChemTech Research. (2013). Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy.... Retrieved from [Link]

-

Autechaux, A. (2024). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Chemistry. (2019). Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. Retrieved from [Link]

- Google Patents. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester - Optional[13C NMR]. Retrieved from [Link]

-

Cartel International. (n.d.). 3 Fluorophenyl Acetic Acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2019). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Autechaux, A. (2024). The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis.... Retrieved from [Link]

-

Autechaux, A. (2024). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). fluorophenyl acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-(4-氰基-3-氟苯基)乙酸_密度_沸点_分子量_CAS号【1097871-99-2】_化源网 [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 2-(3-Cyano-4-fluorophenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

2-(4-Cyano-3-fluorophenyl)acetic acid molecular structure and formula

An In-depth Technical Guide to 2-(4-Cyano-3-fluorophenyl)acetic acid for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of well-characterized chemical intermediates in the pipeline of drug discovery and development. The precision with which we can construct novel molecular architectures is directly proportional to our understanding of the building blocks we employ. This guide is dedicated to one such building block: This compound . The strategic placement of the cyano and fluoro groups on the phenylacetic acid scaffold presents a unique combination of electronic and steric properties, making it a valuable synthon for medicinal chemists. This document is structured to provide a comprehensive technical overview, from its fundamental molecular identity to its potential applications, grounded in established scientific principles and data.

Molecular Structure and Chemical Identity

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. This compound is a substituted phenylacetic acid derivative.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₉H₆FNO₂ [1][2]. This corresponds to a molecular weight of 179.15 g/mol [1].

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is This compound [3]. It is also known by several synonyms, including:

-

(4-Cyano-3-fluorophenyl)acetic acid[1]

-

3-Fluoro-4-cyanophenylacetic acid[1]

-

Benzeneacetic acid, 4-cyano-3-fluoro-[1]

Structural Representation

The molecular structure consists of a phenyl ring substituted at position 1 with an acetic acid moiety, at position 4 with a cyano group, and at position 3 with a fluorine atom.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is essential for its application in synthesis and for quality control.

Physicochemical Properties

The available data for the physicochemical properties of this compound are summarized below. It is important to note that there is some ambiguity in the reported physical state, with one supplier listing it as a liquid, while related isomers are solids[3]. The high boiling point suggests that it may be a solid or a high-boiling liquid at room temperature.

| Property | Value | Source |

| CAS Number | 1097871-99-2 | [1] |

| Molecular Formula | C₉H₆FNO₂ | [1][2] |

| Molecular Weight | 179.15 g/mol | [1] |

| Physical State | Liquid (at 25°C) | [3] |

| Boiling Point | 345.6 ± 32.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Melting Point | Not Available | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid group. The aromatic region will likely display a complex splitting pattern due to the fluorine substitution. The methylene protons would appear as a singlet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic downfield region for nitriles (approx. 115-125 ppm), and the carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 170-180 ppm). The fluorine atom will cause C-F coupling, which will be observable for the carbons in its proximity.

The IR spectrum of this compound would be characterized by the following absorption bands:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C≡N stretch: A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹ for the cyano group.

-

C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

High-resolution mass spectrometry should confirm the molecular formula. The predicted exact mass is 179.03825 Da[4]. Predicted m/z values for common adducts are presented in the table below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.04553 |

| [M+Na]⁺ | 202.02747 |

| [M-H]⁻ | 178.03097 |

| [M+NH₄]⁺ | 197.07207 |

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and analogous transformations found in the patent literature for similar compounds[5]. The "benzyl cyanide method" is a common approach for the synthesis of phenylacetic acid derivatives[5].

Proposed Synthetic Pathway

A logical approach involves the hydrolysis of the corresponding phenylacetonitrile.

Caption: Proposed synthesis of this compound via hydrolysis.

Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the hydrolysis of benzyl cyanides[5].

Step 1: Hydrolysis of 2-(4-Cyano-3-fluorophenyl)acetonitrile

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-cyano-3-fluorophenyl)acetonitrile.

-

Add a mixture of sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).

Causality and Self-Validation: The choice of strong acid or base for hydrolysis is critical for the conversion of the nitrile to a carboxylic acid. The reaction is self-validating as the formation of the product can be easily tracked by TLC, and the final product's identity and purity can be confirmed by the analytical methods described in Section 2.0.

Applications in Drug Discovery and Development

Substituted phenylacetic acids are important intermediates in the synthesis of a wide range of pharmaceuticals[5]. The presence of the fluorine atom and the cyano group in this compound makes it a particularly interesting building block for medicinal chemists.

-

Introduction of Fluorine: The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can improve metabolic stability, increase binding affinity, and modulate pKa.

-

Versatile Chemical Handle: The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, allowing for the construction of diverse molecular scaffolds. The cyano group can also be a precursor to other functionalities or act as a key interaction point with a biological target.

While specific examples of marketed drugs derived from this compound are not readily apparent, its structural motifs are present in various developmental and investigational compounds. It serves as a valuable starting material for the synthesis of more complex molecules in the exploration of new chemical entities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data for isomers, the compound is expected to have the following GHS classifications:

-

Acute Toxicity, Oral (Category 4) [6]

-

Skin Irritation (Category 2) [6]

-

Serious Eye Irritation (Category 2) [6]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [6]

Recommended Handling Procedures

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern offers a range of possibilities for the design and synthesis of novel bioactive molecules. While a complete experimental dataset for this compound is not yet available in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and scientists.

References

-

huaxue.cn, "2-(4-氰基-3-氟苯基)乙酸," [Online]. Available: [Link].

-

Synthonix, "this compound," [Online]. Available: [Link].

-

PubChem, "2-(4-Cyano-2-fluorophenyl)acetic acid," [Online]. Available: [Link].

-

European Journal of Chemistry, "Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid," [Online]. Available: [Link].

- Google Patents, "Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid," [Online]. Available: .

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthonix, Inc > 1097871-99-2 | this compound [synthonix.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-(4-氰基-3-氟苯基)乙酸_密度_沸点_分子量_CAS号【1097871-99-2】_化源网 [chemsrc.com]

- 5. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

An In-depth Technical Guide to the Spectroscopic Properties of 2-(4-Cyano-3-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Cyano-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including a cyano group, a fluorine atom, and a carboxylic acid, make it a versatile scaffold for the synthesis of more complex molecules. Understanding its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety.

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

-

H-5: This proton is ortho to the cyano group and meta to the fluorine and the acetic acid group. It is expected to appear as a doublet of doublets.

-

H-6: This proton is ortho to both the acetic acid group and the fluorine atom. It will likely be a doublet of doublets, with a larger coupling constant from the ortho proton (H-5) and a smaller coupling from the meta fluorine.

-

H-2: This proton is ortho to the fluorine and meta to the cyano group and the acetic acid group. It will appear as a doublet of doublets.

-

-

Methylene Protons (δ ~3.7 ppm): The two protons of the CH₂ group will appear as a singlet, as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxylic acid group will appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 170-175 | Typical range for a carboxylic acid carbonyl carbon. |

| Ar-C (C-F) | 160-165 (doublet) | The carbon directly attached to fluorine will show a large one-bond C-F coupling. |

| Ar-C (ipso to CH₂COOH) | 135-140 | |

| Ar-C (ipso to CN) | 110-115 | |

| Ar-CH | 115-135 | The aromatic CH carbons will appear in this region, with their specific shifts influenced by the electronic effects of the substituents. |

| CN | 115-120 | Characteristic chemical shift for a nitrile carbon. |

| CH₂ | 35-40 | Aliphatic carbon adjacent to an aromatic ring and a carbonyl group. |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a sensitive technique for observing fluorine atoms in a molecule. The spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom. This signal will be split by the neighboring aromatic protons (H-2 and H-6).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | The broadness is due to hydrogen bonding. |

| C-H (Aromatic) | 3000-3100 | |

| C-H (Aliphatic) | 2850-2960 | |

| C≡N (Nitrile) | 2220-2260 | A sharp, medium-intensity band. |

| C=O (Carboxylic Acid) | 1700-1725 | A strong, sharp absorption. |

| C=C (Aromatic) | 1450-1600 | Multiple bands of varying intensity. |

| C-F (Aryl Fluoride) | 1100-1250 | A strong absorption. |

| C-O (Carboxylic Acid) | 1210-1320 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 179, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of COOH (m/z = 134): Cleavage of the carboxylic acid group is a common fragmentation pathway for phenylacetic acids.

-

Loss of H₂O (M-18): This can occur from the molecular ion, especially in chemical ionization.

-

Fragments corresponding to the substituted phenyl ring.

-

Proposed Synthesis

A potential synthetic workflow is outlined below:

A proposed synthetic workflow for this compound.

Step-by-step Methodology:

-

Bromination of 4-Cyano-3-fluorotoluene: The synthesis could commence with the radical bromination of 4-cyano-3-fluorotoluene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield 4-cyano-3-fluorobenzyl bromide.

-

Cyanide Displacement: The resulting benzyl bromide can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like DMSO or acetone to form 2-(4-Cyano-3-fluorophenyl)acetonitrile.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification. For instance, refluxing the nitrile with aqueous sulfuric acid or sodium hydroxide solution would yield the desired this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. While experimental data is not currently available in the public domain, the predicted NMR, IR, and MS data presented here, based on sound spectroscopic principles and analysis of related structures, offer a valuable resource for researchers. The proposed synthetic route provides a practical starting point for the preparation of this compound. This guide serves as a foundational tool for scientists and professionals in the field of drug development and organic synthesis, facilitating the identification and utilization of this compound in their research endeavors.

References

Sources

Strategic Synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid: A Guide for Medicinal and Process Chemistry

An In-depth Technical Guide

Introduction

2-(4-Cyano-3-fluorophenyl)acetic acid is a valuable substituted phenylacetic acid derivative, serving as a critical structural motif and key building block in the synthesis of various pharmacologically active molecules and advanced materials. The specific arrangement of the fluoro, cyano, and acetic acid functionalities on the phenyl ring presents unique synthetic challenges and necessitates a strategic approach to its construction. The electron-withdrawing nature of the nitrile and fluorine substituents significantly influences the reactivity of the aromatic ring, dictating the choice of synthetic routes.

This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of viable synthetic pathways for this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind two primary, field-proven strategies, offering detailed protocols and comparative insights to empower chemists to select and execute the optimal synthesis for their specific laboratory or scale-up requirements.

Strategy 1: The Benzyl Cyanide Hydrolysis Pathway

This classical yet highly effective strategy constructs the molecule sequentially. The core logic involves establishing the substituted benzyl cyanide intermediate, which is then hydrolyzed in the final step to yield the target carboxylic acid. This pathway is often favored for its reliability and the use of well-understood, robust chemical transformations. A common and practical starting material for this route is 4-bromo-2-fluorotoluene.

Logical Workflow: Benzyl Cyanide Pathway

Caption: Synthesis of the target acid via a benzyl cyanide intermediate.

Step-by-Step Experimental Protocols

Step 1.1: Palladium-Catalyzed Cyanation of 4-Bromo-2-fluorotoluene

-

Causality and Expertise: The conversion of an aryl bromide to an aryl nitrile is a pivotal transformation. While classical methods like the Rosenmund-von Braun reaction (using CuCN at high temperatures) exist, modern palladium-catalyzed cyanations offer milder conditions, broader functional group tolerance, and often higher yields.[1] Using a non-toxic cyanide source like zinc cyanide (Zn(CN)₂) with a suitable palladium catalyst/ligand system is a common industrial practice.[1]

-

Protocol:

-

To a dry, nitrogen-purged reaction vessel, add 4-bromo-2-fluorotoluene (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a phosphine ligand like dppf (0.04 eq).

-

Add a dry, degassed solvent such as dimethylformamide (DMF).

-

Heat the mixture to 120-140 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate and ethylenediamine to complex the excess zinc.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-cyano-3-fluorotoluene by column chromatography or distillation.

-

Step 1.2: Radical Bromination of 4-Cyano-3-fluorotoluene

-

Causality and Expertise: The introduction of a bromine atom at the benzylic position is selectively achieved through a free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals, minimizing side reactions like aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction upon heating.

-

Protocol:

-

In a flask equipped with a reflux condenser and protected from light, dissolve 4-cyano-3-fluorotoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 80 °C) and monitor the reaction. The disappearance of the starting material and the formation of dense succinimide (which floats) indicates progress.

-

After completion, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and sodium bisulfite solution to remove any remaining bromine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 1-(bromomethyl)-4-cyano-3-fluorobenzene, which can often be used in the next step without further purification.

-

Step 1.3: Nucleophilic Substitution to form 2-(4-Cyano-3-fluorophenyl)acetonitrile

-

Causality and Expertise: This is a classic SN2 reaction where the cyanide anion acts as a nucleophile, displacing the bromide from the benzylic carbon. Polar aprotic solvents like DMSO or acetone are ideal as they solvate the cation (e.g., Na⁺) but not the cyanide anion, enhancing its nucleophilicity.

-

Protocol:

-

Dissolve the crude 1-(bromomethyl)-4-cyano-3-fluorobenzene (1.0 eq) in DMSO or acetone.

-

Add sodium cyanide (1.1 eq) portion-wise, monitoring for a slight exotherm.

-

Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC.

-

Pour the reaction mixture into a large volume of water and extract with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash thoroughly with brine to remove the solvent, dry over anhydrous sodium sulfate, and concentrate to give the crude benzyl cyanide product.

-

Step 1.4: Hydrolysis of 2-(4-Cyano-3-fluorophenyl)acetonitrile

-

Causality and Expertise: The final step involves the complete hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[2] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by attack of water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[3][4] Basic hydrolysis involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon.[4]

-

Protocol (Acid-Catalyzed):

-

In a round-bottom flask, combine the crude 2-(4-cyano-3-fluorophenyl)acetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (100-110 °C) for several hours.[5] The reaction can be monitored by observing the cessation of ammonia evolution or by TLC.

-

Cool the reaction mixture in an ice bath. The product will often precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Strategy 2: The Aryl Halide Cross-Coupling Pathway

This modern approach leverages the power of transition-metal catalysis to directly form the carbon-carbon bond between the aromatic ring and the acetic acid side chain (or a precursor). This strategy can be more convergent and efficient, particularly if a suitably substituted aryl halide is readily available.

Logical Workflow: Cross-Coupling Pathway

Caption: Synthesis via palladium-catalyzed malonate coupling.

Step-by-Step Experimental Protocol

-

Causality and Expertise: This route hinges on a palladium-catalyzed C-C bond formation between an aryl halide and the enolate of diethyl malonate. The choice of ligand is critical for an efficient catalytic cycle, and a strong, non-nucleophilic base is required to generate the malonate enolate. The subsequent hydrolysis of the diester followed by thermal decarboxylation of the resulting malonic acid derivative is a robust and high-yielding transformation.

-

Integrated Protocol: Coupling, Hydrolysis, and Decarboxylation:

-

Coupling: To a dry, nitrogen-purged vessel, add 2-fluoro-4-bromobenzonitrile (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq) in a dry solvent like toluene or dioxane.

-

Add diethyl malonate (1.5 eq) and heat the reaction mixture to 80-100 °C until the starting aryl bromide is consumed (monitor by TLC/GC-MS).

-

Cool the reaction mixture and filter through a pad of celite to remove the catalyst. Concentrate the filtrate.

-

Hydrolysis & Decarboxylation: Dissolve the crude malonate ester in ethanol and add an aqueous solution of sodium hydroxide (3-4 eq).

-

Heat the mixture to reflux until the saponification is complete (TLC analysis).

-

Cool the mixture and carefully acidify with concentrated hydrochloric acid to pH ~1-2.

-

Heat the acidified mixture gently to promote decarboxylation (CO₂ evolution will be observed).

-

After gas evolution ceases, cool the solution in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Quantitative Data and Strategy Comparison

| Feature | Strategy 1: Benzyl Cyanide Pathway | Strategy 2: Cross-Coupling Pathway |

| Starting Material | 4-Bromo-2-fluorotoluene | 2-Fluoro-4-bromobenzonitrile |

| Number of Steps | 4 | 2 (often performed as a one-pot sequence) |

| Key Reagents | NBS, AIBN, NaCN, H₂SO₄, Pd catalyst | Diethyl malonate, Pd catalyst, Ligand, Base |

| Potential Hazards | Use of toxic NaCN, corrosive acids/bases | Use of pyrophoric bases (NaOtBu), expensive catalysts/ligands |

| Scalability | Generally robust and scalable | Can be sensitive to catalyst/ligand purity and loading |

| Overall Yield | Moderate to Good (multi-step) | Good to Excellent (convergent) |

Conclusion

The synthesis of this compound can be approached through multiple strategic avenues. The Benzyl Cyanide Pathway represents a linear, step-by-step assembly that relies on well-established, classical reactions. It offers predictability and is an excellent choice when the necessary toluene-based starting material is readily accessible. In contrast, the Aryl Halide Cross-Coupling Pathway exemplifies a more modern, convergent approach. While it requires careful optimization of catalytic conditions, it can significantly shorten the synthetic sequence, potentially leading to higher overall yields and making it highly attractive for rapid analog synthesis and process development. The ultimate choice of route will depend on factors including starting material availability, cost, scale, and the specific expertise and equipment available in the laboratory.

References

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link][6]

-

Patsnap. (n.d.). Preparation method of substituted phenylacetic acid derivative. Retrieved from [Link][7]

-

Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Retrieved from [5]

-

Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from [8]

-

American Chemical Society. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link][9]

-

American Chemical Society. (2024). Electrophilic Cyanation with Carbon Isotopes: A Versatile Access to 13C, 14C, and 11C Aryl Nitriles from Labeled NCTS. Journal of the American Chemical Society. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives. Retrieved from [Link][11]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link][1]

-

Google Patents. (n.d.). CN112574040A - Synthesis method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. Retrieved from [12]

-

Land of Chemistry. (2023, February 13). Preparation of Carboxylic acid from nitriles|Acetic acid|Methyl Cyanide| Organic Chemistry|Class-12| [Video]. YouTube. Retrieved from [Link][3]

-

Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Retrieved from [13]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][4]

Sources

- 1. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 6. inventivapharma.com [inventivapharma.com]

- 7. Preparation method of substituted phenylacetic acid derivative - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 13. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-Cyano-3-fluorophenyl)acetic acid (CAS No. 1097871-99-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Cyano-3-fluorophenyl)acetic acid, registered under CAS number 1097871-99-2, is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry. Its chemical structure, featuring a cyano and a fluoro group on the phenyl ring, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its properties, synthesis, and, most notably, its critical role as a building block in the development of novel therapeutics, particularly inhibitors of the Renal Outer Medullary Potassium (ROMK) channel.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-Cyano-3-fluorophenyl)acetic acid is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1097871-99-2 | [1][2] |

| Molecular Formula | C₉H₆FNO₂ | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a solid at room temperature based on related compounds. | |

| Solubility | No specific experimental data found for this compound. However, related fluorophenylacetic acids are moderately soluble in polar solvents like water and ethanol, and insoluble in non-polar solvents such as hexane.[3] The carboxylic acid moiety is expected to enhance solubility in aqueous bases. | |

| Melting Point | No experimental data available. For comparison, the related compound 4-cyanophenylacetic acid has a melting point of 150-154 °C. | |

| Boiling Point | No experimental data available. | |

| Storage | Should be stored in a dry, well-ventilated place, with the container tightly closed.[1] |

Synthesis

A detailed, multi-step synthesis of (4-Cyano-3-fluorophenyl)acetic acid has been described in the patent literature, highlighting its accessibility for research purposes.[1][4]

Synthetic Pathway Overview

Caption: Synthetic route to (4-Cyano-3-fluorophenyl)acetic acid.

Detailed Synthesis Protocol[1][5]

Step 1: Synthesis of 2-(Bromomethyl)-4-cyano-1-fluorobenzene

-

To a solution of 2-fluoro-4-methylbenzonitrile in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-4-cyano-1-fluorobenzene, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(4-Cyano-3-fluorophenyl)acetonitrile

-

Dissolve the crude 2-(bromomethyl)-4-cyano-1-fluorobenzene in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) portion-wise at room temperature, controlling any exotherm with an ice bath.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Step 3: Synthesis of (4-Cyano-3-fluorophenyl)acetic acid

-

To the crude 2-(4-cyano-3-fluorophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain for several hours until the nitrile is fully hydrolyzed.

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

The product will precipitate out of solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to afford (4-Cyano-3-fluorophenyl)acetic acid. The product can be further purified by recrystallization.

Biological Activity and Applications

The primary documented application of (4-Cyano-3-fluorophenyl)acetic acid is as a crucial intermediate in the synthesis of potent and selective inhibitors of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1).[1][4]

Role in ROMK Channel Inhibitor Synthesis

ROMK channels play a key role in potassium secretion in the kidneys. Inhibition of these channels leads to a diuretic and natriuretic effect, making them an attractive target for the treatment of cardiovascular diseases such as hypertension, as well as acute and chronic heart failure.[1][4]

(4-Cyano-3-fluorophenyl)acetic acid is utilized in the construction of the core scaffold of these inhibitors. The carboxylic acid functionality allows for amide bond formation with various amine-containing fragments, while the substituted phenyl ring is integral for binding to the target protein.

Signaling Pathway Context

Caption: Mechanism of action of ROMK inhibitors derived from (4-Cyano-3-fluorophenyl)acetic acid.

Experimental Protocols

The following protocols are adapted from patent literature and are representative of how the biological activity of compounds derived from (4-Cyano-3-fluorophenyl)acetic acid can be assessed.

In Vivo Diuretic Efficacy Study in Rats[5]

Objective: To evaluate the diuretic and natriuretic effects of test compounds in a rat model.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are individually housed in metabolism cages for at least three days prior to the study, with ad libitum access to food and water.

-

Pre-Dosing: On the day of the experiment, food and water are removed 1-2 hours before dosing.

-

Dosing: Test compounds, synthesized using (4-Cyano-3-fluorophenyl)acetic acid as a starting material, are formulated in a suitable vehicle (e.g., 1% methylcellulose in water) and administered orally by gavage. A vehicle control group is also included.

-

Urine Collection: Urine is collected over a defined period (e.g., 6 or 24 hours) in graduated cylinders.

-

Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using an ion-selective electrode system.

-

Data Interpretation: An increase in urine volume and sodium excretion in the compound-treated group compared to the vehicle control group indicates diuretic and natriuretic activity.

Workflow for Diuretic Efficacy Evaluation

Caption: Experimental workflow for assessing diuretic activity in rats.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (4-Cyano-3-fluorophenyl)acetic acid.

-

Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Suppliers

(4-Cyano-3-fluorophenyl)acetic acid is available from several chemical suppliers, typically for research and development purposes. Purity levels and available quantities may vary.

-

Apollo Scientific[2]

-

Guidechem[1]

-

Additional suppliers can be found through chemical sourcing platforms.

Conclusion

(4-Cyano-3-fluorophenyl)acetic acid is a valuable and specialized chemical intermediate with a clear and significant application in the field of drug discovery. Its utility in the synthesis of ROMK channel inhibitors underscores its importance for researchers in cardiovascular pharmacology and medicinal chemistry. This guide has provided a consolidated resource on its known properties, synthesis, and biological context to aid in its effective and safe utilization in the laboratory. Further research into its direct biological effects and the full characterization of its physicochemical properties would be beneficial to the scientific community.

References

- WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel - Google P

-

4-Fluorophenylacetic acid - Solubility of Things. (URL: [Link])

Sources

A Technical Guide to the Biological Activity Screening of 2-(4-Cyano-3-fluorophenyl)acetic Acid Analogs

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 2-(4-Cyano-3-fluorophenyl)acetic acid and its analogs. This class of molecules, characterized by a phenylacetic acid scaffold with cyano and fluoro substitutions, holds significant potential for therapeutic development, drawing from established activities of structurally related compounds. This document outlines a strategic, multi-tiered screening cascade designed to elucidate potential mechanisms of action, identify novel biological targets, and assess key drug-like properties. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, thereby equipping researchers in drug discovery and development with a robust methodology for evaluating this promising chemical series.

Introduction: The Therapeutic Potential of Phenylacetic Acid Analogs

The phenylacetic acid moiety is a well-established pharmacophore present in numerous approved drugs, most notably in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] The structural alerts within this compound—specifically the phenylacetic acid core, the cyano group, and the fluorine atom—suggest several plausible biological targets.

-

NSAID-like Activity: The acetic acid side chain is a classic feature of arylalkanoic acid NSAIDs like diclofenac and ibuprofen, which act by inhibiting cyclooxygenase (COX) enzymes.[2][3] These enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4]

-

Androgen Receptor Modulation: The cyano-phenyl group is a key structural feature in several non-steroidal androgen receptor (AR) antagonists, such as bicalutamide.[5] These agents are critical in the treatment of prostate cancer.[5][6]

-

Novel Target Discovery: The unique combination of functional groups may also lead to interactions with other, unanticipated biological targets. Therefore, a comprehensive screening strategy should not be limited to preconceived notions of activity.

This guide will therefore explore a dual-pronged screening approach: a hypothesis-driven investigation into COX inhibition and AR antagonism, followed by a broader, unbiased phenotypic screening to uncover novel activities.

The Screening Cascade: A Multi-Faceted Approach

A successful screening campaign for a novel chemical series requires a tiered approach, starting with high-throughput in vitro assays to identify initial hits, followed by more complex cell-based and secondary assays to confirm activity and elucidate the mechanism of action. Finally, an assessment of drug-like properties is crucial for identifying candidates with the potential for further development.

Caption: A workflow for the biological screening of this compound analogs.

Hypothesis-Driven Screening: Investigating Known Pharmacophores

Cyclooxygenase (COX) Inhibition Assays

Given the structural similarity to known NSAIDs, the first line of investigation should be the inhibitory activity of the analog library against COX-1 and COX-2.[2][7] COX-1 is a constitutively expressed enzyme involved in physiological functions, while COX-2 is induced during inflammation.[4][7] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[7]

This protocol is adapted from commercially available kits and provides a sensitive method for detecting COX activity.[8]

-

Preparation of Reagents:

-

Prepare assay buffer, COX probe, and cofactor solution as per the manufacturer's instructions.

-

Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a stock solution of Arachidonic Acid (the substrate).

-

Prepare serial dilutions of the test compounds and reference NSAIDs (e.g., celecoxib, ibuprofen) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the enzyme solution (COX-1 or COX-2) to each well.

-

Add 10 µL of the test compound or reference drug at various concentrations. Include a vehicle control (DMSO).

-

To differentiate between COX-1 and COX-2 activity, specific inhibitors can be used in parallel wells.[8]

-

Add 70 µL of the assay buffer containing the COX probe and cofactor to each well.

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution.

-

Measure the fluorescence intensity (e.g., at Ex/Em = 535/587 nm) every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Parent Compound | 15.2 | 1.8 | 8.4 |

| Analog A | >50 | 0.5 | >100 |

| Analog B | 5.8 | 6.2 | 0.9 |

| Celecoxib (Control) | 15.0 | 0.05 | 300 |

| Ibuprofen (Control) | 10.0 | 25.0 | 0.4 |

Androgen Receptor (AR) Antagonism Assays

The presence of a cyano-phenyl moiety warrants investigation into the potential for AR antagonism.[5][6][9] This can be assessed using a cell-based reporter gene assay.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., PC-3 or LNCaP prostate cancer cells, which endogenously express AR) in appropriate media.

-

Co-transfect the cells with a plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase) and a plasmid for a constitutively expressed control reporter (e.g., Renilla luciferase).

-

-

Assay Procedure:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test compounds in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT).

-

Include a positive control (e.g., bicalutamide) and a vehicle control.

-

Incubate for 24-48 hours.

-

-

Data Analysis:

-

Lyse the cells and measure the luciferase and Renilla activities using a luminometer.

-

Normalize the ARE-luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of DHT-induced reporter activity for each compound concentration.

-

Determine the IC50 values.

-

| Compound ID | AR Antagonist IC50 (µM) |

| Parent Compound | 25.6 |

| Analog C | 2.1 |

| Analog D | >50 |

| Bicalutamide (Control) | 0.9 |

Broad-Based Screening: Uncovering Novel Activities

To explore beyond the initial hypotheses, a broad phenotypic screen against a panel of cancer cell lines is a powerful tool for identifying unexpected anti-proliferative or cytotoxic effects.[10][11][12]

Cancer Cell Line Panel Screening

A diverse panel of cancer cell lines, representing various tissue origins, should be used to screen for anti-proliferative activity.[11]

This assay quantifies ATP, an indicator of metabolically active cells.[10]

-

Cell Plating:

-

Plate cells from the cancer line panel into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compounds.

-

Incubate for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

-

| Compound ID | GI50 (µM) - MCF-7 (Breast) | GI50 (µM) - A549 (Lung) | GI50 (µM) - HCT116 (Colon) |

| Parent Compound | >50 | >50 | >50 |

| Analog E | 5.3 | 8.1 | 4.9 |

| Analog F | 12.7 | 15.2 | 10.5 |

| Doxorubicin (Control) | 0.02 | 0.05 | 0.03 |

In Vitro Safety and Drug-Like Properties

Early assessment of potential liabilities is essential to guide lead optimization.[13][14] Key assays include evaluation of cardiac safety and fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

hERG Channel Inhibition Assay

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[15][16] Therefore, assessing the activity of the analogs against this channel is a critical safety screen.

This is a high-throughput fluorescent-based assay to assess hERG channel activity.[15][17]

-

Cell Culture:

-

Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

-

Assay Procedure:

-

Load the cells with a thallium-sensitive fluorescent dye.

-

Add the test compounds at various concentrations.

-

Stimulate the opening of the hERG channels and induce a thallium influx.

-

Measure the change in fluorescence intensity over time using a kinetic plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the thallium flux.

-

Determine the IC50 values.

-

Caption: Principle of the thallium flux assay for hERG channel activity.

In Vitro ADME Profiling

A preliminary assessment of ADME properties helps to identify compounds with favorable pharmacokinetic potential.[13][18]

-

Aqueous Solubility: Can be determined using methods such as nephelometry. Poor solubility can lead to unreliable assay results and poor absorption.

-

Permeability: Often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive diffusion across the intestinal barrier.

-

Metabolic Stability: Can be evaluated by incubating the compounds with liver microsomes and measuring the rate of disappearance over time.

| Compound ID | hERG IC50 (µM) | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining after 30 min) |

| Analog E | >30 | 75 | 5.2 | 85 |

| Analog G | 2.5 | 150 | 1.2 | 25 |

| Verapamil (Control) | 0.1 | >200 | 10.5 | 5 |

Conclusion and Future Directions

This guide has outlined a comprehensive and logical screening cascade for the evaluation of this compound analogs. By integrating hypothesis-driven assays with broader phenotypic and safety screening, this approach allows for the efficient identification of promising lead compounds. The data generated from these assays will provide a solid foundation for establishing structure-activity relationships (SAR) and guiding further medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. Subsequent steps for promising leads would involve more advanced in vitro and in vivo studies to further characterize their pharmacological and toxicological profiles.

References

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmacology and Pharmaceutical Sciences. [Link]

-

Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S. [Link]

-

Cancer cell assays in vitro. Pharmatest Services. [Link]

- Bruton, L., Knollman, B., & Hilal-Dandan, R. (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, Thirteenth Edition.

-

Medications - non-steroidal anti-inflammatory drugs. Better Health Channel. [Link]

-

Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

- Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., & Pawlitz, J. L. (2003). A novel perspective on the design of selective inhibitors of cyclooxygenase-2. Journal of Biological Chemistry, 278(47), 45763-45769.

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JOVE. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

-

hERG Assay. Slideshare. [Link]

-

Synthesis and biological activity of YM-92088, a novel nonsteroidal androgen receptor antagonist. BioWorld. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

-

Cancer Cell-Based Assays. Charles River Laboratories. [Link]

-

Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer Protocols. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

-

Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. NIH. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]

-

Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. PubMed. [Link]

-

Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events. springermedicine.com. [Link]

-

Synthesis and structure-activity relationships of novel phenylcyanoguanidine derivatives as potassium channel openers. PubMed. [Link]

-

Best Practice hERG Assay. Mediford Corporation. [Link]

-

Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives. International Journal of ChemTech Research. [Link]

-

Phenylacetic Acid. PubChem. [Link]

-

A phase I and pharmacokinetic study of intravenous phenylacetate in patients with cancer. PubMed. [Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. [Link]

- Kerns, E. H., & Di, L. (2008).

-

2-(4-Cyano-2-fluorophenyl)acetic acid. PubChem. [Link]

-

Profiling drug-like properties in discovery research. ResearchGate. [Link]

- Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

Drug-like property concepts in pharmaceutical design. PubMed. [Link]

-

Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. ResearchGate. [Link]

-

Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. PMC - PubMed Central. [Link]

-

Phenylacetic Acid Derivatives Overview. Scribd. [Link]

-

Drug-like properties: guiding principles for the design of natural product libraries. SciSpace. [Link]

-

25CN-NBOH. Wikipedia. [Link]

-

Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. MDPI. [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]

- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 5. Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmatest.com [pharmatest.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. criver.com [criver.com]

- 13. Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization, 2e [echopointbooks.com]

- 14. Drug-like property concepts in pharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 16. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]

- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Cyano-3-fluorophenyl)acetic acid: Synthesis, Characterization, and Application in Pharmaceutical Manufacturing

Introduction

2-(4-Cyano-3-fluorophenyl)acetic acid, a substituted phenylacetic acid derivative, has emerged as a pivotal intermediate in the synthesis of advanced therapeutic agents. Its unique trifunctionalized aromatic ring, featuring a cyano, a fluoro, and an acetic acid moiety, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, with a particular focus on its critical role in the production of the second-generation androgen receptor (AR) inhibitor, Apalutamide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and purification. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 1097871-99-2 |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| Appearance | Solid |

| Purity | Typically >97% |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and industrially viable synthetic route starts from the readily available precursor, 3-fluoro-4-methylbenzonitrile. This pathway involves a bromination step followed by hydrolysis of the resulting benzyl bromide and subsequent oxidation to the carboxylic acid.

Synthetic Pathway Overview